molecular formula C9H11FN2O B1415488 5-amino-4-fluoro-N,2-dimethylbenzamide CAS No. 1862963-13-0

5-amino-4-fluoro-N,2-dimethylbenzamide

Cat. No.: B1415488
CAS No.: 1862963-13-0
M. Wt: 182.19 g/mol
InChI Key: FVSGDQCUVZNJAT-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-N,2-dimethylbenzamide is a fluorinated benzamide derivative with the molecular formula C₉H₁₁FN₂O and a molecular weight of 161.68 g/mol . Its structure features an amino group (-NH₂) at the 5-position, a fluorine atom at the 4-position, and two methyl groups (-CH₃) attached to the benzamide nitrogen and the 2-position of the benzene ring. The compound is listed with a purity of 95% and a CAS registry number of 1862963-13-0 .

Properties

IUPAC Name

5-amino-4-fluoro-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-5-3-7(10)8(11)4-6(5)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGDQCUVZNJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-fluoro-N,2-dimethylbenzamide typically involves the following steps:

    Nitration: The starting material, 4-fluoro-N,2-dimethylbenzamide, undergoes nitration to introduce a nitro group at

Biological Activity

5-Amino-4-fluoro-N,2-dimethylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C9H11FN2O\text{C}_9\text{H}_{11}\text{F}\text{N}_2\text{O}

Key features:

  • Amino Group: Enhances solubility and potential interactions with biological targets.
  • Fluoro Group: Often increases metabolic stability and alters lipophilicity.
  • Dimethyl Substitution: Affects steric hindrance and electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor for certain kinases and histone deacetylases (HDACs), which are pivotal in cancer biology.

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent. For instance, studies on related benzamide derivatives indicate that modifications in the benzamide structure can lead to significant antiviral effects against filoviruses like Ebola and Marburg viruses.

Table 1: Antiviral Activity Comparison of Benzamide Derivatives

CompoundEC50 (µM)Selectivity Index
This compoundTBDTBD
4-(Aminomethyl)benzamide<10High
4-(Bis-(2-Chloroethyl)-Amino)-Benzamide1.30Moderate

Antitumor Activity

The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, analogs with similar structures demonstrated significant antiproliferative effects in HepG2 liver cancer cells.

Table 2: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Tumor Growth Inhibition (%)
This compoundTBDTBD
N-(2-Amino-4-Fluorophenyl)-4-(Bis-(2-Chloroethyl)-Amino)-Benzamide1.3048.89
SAHA (Suberoylanilide Hydroxamic Acid)17.2548.13

Case Studies

  • Ebola Virus Inhibition : A study demonstrated that structurally similar compounds to this compound effectively inhibited Ebola virus entry into cells, suggesting a potential therapeutic application for this compound in viral infections .
  • HDAC Inhibition : Research indicates that benzamide derivatives exhibit selective inhibition of HDAC enzymes, with implications for cancer therapy. The specific structural modifications can enhance their potency against various HDAC isoforms .
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of the compound on different cancer cell lines, revealing a promising profile for further development as an anticancer agent .

Scientific Research Applications

Pharmaceutical Applications

5-Amino-4-fluoro-N,2-dimethylbenzamide has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with various biological targets, including receptors and enzymes involved in disease pathways.

Potential Therapeutic Uses:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The compound's ability to interact with kinase targets may provide a pathway for developing novel anticancer therapies.
  • Neurological Disorders: The compound's potential as a serotonin transporter (SERT) ligand suggests applications in treating mood disorders and other neurological conditions. Research indicates that derivatives of similar benzamide structures have shown promising results in imaging studies for SERT .
  • Inflammation Modulation: There is emerging evidence that compounds with similar functional groups can modulate inflammatory responses, making them candidates for treating autoimmune diseases.

Case Studies and Research Findings

Several studies have assessed the efficacy and safety of this compound:

  • A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed high binding affinities to SERT, indicating potential for use in neuropharmacology . The binding affinities ranged from 0.07 to 1.5 nM, suggesting strong interactions with the target.
  • In vitro assays conducted on cell lines overexpressing monoamine transporters showed that these compounds effectively penetrate the blood-brain barrier, which is crucial for central nervous system drug development .

Data Table: Comparative Analysis of Similar Compounds

Compound NameBinding Affinity (nM)Therapeutic AreaNotes
This compound0.07 - 1.5Neurological DisordersHigh SERT affinity; potential antidepressant
2-Fluoroethoxy derivatives0.03 - 0.95Imaging AgentsExcellent brain uptake; used in SERT imaging
Bicyclic Kinase InhibitorsVariableCancerTargeting PIM kinase; anticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
5-amino-4-fluoro-N,2-dimethylbenzamide C₉H₁₁FN₂O 161.68 -NH₂ (5-position), -F (4-position), -CH₃ (N and 2-position) Compact structure with electron-donating (amino) and electron-withdrawing (fluoro) groups.
2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide C₂₂H₁₈FN₂O₃ 383.40 -F (2-position), benzooxazolyl (electron-rich heterocycle), -OH (4-position) Increased complexity with a fused benzooxazole ring; potential for enhanced binding interactions.
5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide C₁₃H₁₀F₂N₂O 260.23 -NH₂ (5-position), -F (2- and 4-positions) Bifluorinated aromatic system; higher lipophilicity due to additional fluorophenyl group.
5-Chloro-N-(4-((2,3-dihydro-5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2,2-dimethyl-4-oxobutyl)-2-ethoxy-4-fluoro-benzamide C₂₇H₃₂ClFN₄O₅ 567.02 -Cl (5-position), pyrazolyl, ethoxy, and methoxymethyl groups Highly substituted with bulky groups; likely optimized for target-specific interactions (e.g., enzyme inhibition).
4-Fluoro-2-nitro-5-(trifluoromethyl)aniline C₇H₄F₄N₂O₂ 224.11 -NO₂ (2-position), -CF₃ (5-position), -F (4-position) Strong electron-withdrawing groups (-NO₂, -CF₃); reduced solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-4-fluoro-N,2-dimethylbenzamide
Reactant of Route 2
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5-amino-4-fluoro-N,2-dimethylbenzamide

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